molecular formula C14H20N2O5 B14710988 Diethyl [(4-methoxyphenyl)methylene]biscarbamate CAS No. 21191-28-6

Diethyl [(4-methoxyphenyl)methylene]biscarbamate

Cat. No.: B14710988
CAS No.: 21191-28-6
M. Wt: 296.32 g/mol
InChI Key: AFZUTQSZZHROAF-UHFFFAOYSA-N
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Description

Diethyl [(4-methoxyphenyl)methylene]biscarbamate is an organic compound with the molecular formula C18H22N2O6 It is a derivative of carbamic acid and features a methoxyphenyl group attached to a biscarbamate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [(4-methoxyphenyl)methylene]biscarbamate typically involves the reaction of diethyl carbonate with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Diethyl carbonate+4-methoxybenzaldehydeDiethyl [(4-methoxyphenyl)methylene]biscarbamate\text{Diethyl carbonate} + \text{4-methoxybenzaldehyde} \rightarrow \text{this compound} Diethyl carbonate+4-methoxybenzaldehyde→Diethyl [(4-methoxyphenyl)methylene]biscarbamate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(4-methoxyphenyl)methylene]biscarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Diethyl [(4-methoxyphenyl)methylene]biscarbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl [(4-methoxyphenyl)methylene]biscarbamate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [(4-isobutoxy-3-methoxyphenyl)methylene]biscarbamate
  • Diethyl [(4-butoxyphenyl)methylene]biscarbamate
  • Diethyl [(4-hexyloxy-3-methoxyphenyl)methylene]biscarbamate

Uniqueness

Diethyl [(4-methoxyphenyl)methylene]biscarbamate is unique due to its specific methoxyphenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications.

Properties

CAS No.

21191-28-6

Molecular Formula

C14H20N2O5

Molecular Weight

296.32 g/mol

IUPAC Name

ethyl N-[(ethoxycarbonylamino)-(4-methoxyphenyl)methyl]carbamate

InChI

InChI=1S/C14H20N2O5/c1-4-20-13(17)15-12(16-14(18)21-5-2)10-6-8-11(19-3)9-7-10/h6-9,12H,4-5H2,1-3H3,(H,15,17)(H,16,18)

InChI Key

AFZUTQSZZHROAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C1=CC=C(C=C1)OC)NC(=O)OCC

Origin of Product

United States

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